What are the physicochemical properties of 1-Methylcyclopropyl methacrylate
What are the physicochemical properties of 1-Methylcyclopropyl methacrylate
An In-Depth Technical Guide to the Physicochemical Properties of 1-Methylcyclopropyl Methacrylate
Introduction
1-Methylcyclopropyl methacrylate is a specialty monomer characterized by a unique combination of two chemically significant moieties: a highly reactive methacrylate group amenable to free-radical polymerization and a sterically demanding, strained 1-methylcyclopropyl substituent. This structure imparts a distinctive balance of properties, suggesting its utility in the synthesis of advanced polymers with tailored thermal and mechanical characteristics. The rigid, compact cyclopropyl ring is known to influence polymer architecture, potentially leading to materials with a high glass transition temperature (Tg), enhanced hardness, and modified refractive indices.
This technical guide provides a comprehensive overview of the physicochemical properties of 1-Methylcyclopropyl methacrylate. Given the limited availability of direct experimental data for this specific monomer, this document leverages a predictive and comparative approach, grounding its analysis in the established chemistry of methacrylate esters and closely related structural analogues. This guide is intended for researchers, polymer scientists, and formulation chemists interested in leveraging the unique structural attributes of this monomer in areas such as specialty coatings, photoresists, and advanced materials development.
Chemical Identity and Structure
The foundational step in understanding a molecule's behavior is to establish its precise identity and structure.
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IUPAC Name: (1-methylcyclopropyl) 2-methylprop-2-enoate
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CAS Number: 1236310-80-7
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Molecular Formula: C₈H₁₂O₂
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Molecular Weight: 140.18 g/mol
The molecule consists of a methacrylate ester formed from methacrylic acid and 1-methylcyclopropanol. The attachment of the ester oxygen to a quaternary carbon on the cyclopropane ring introduces significant steric hindrance around the ester linkage.
Figure 1: Chemical Structure of 1-Methylcyclopropyl Methacrylate
Physicochemical Properties
The physical properties of a monomer are critical for its handling, processing, and incorporation into polymer systems. The data presented below are a combination of calculated values and scientifically-grounded estimates based on structural analogues.
| Property | Value (Predicted/Estimated) | Basis for Estimation & Commentary |
| Appearance | Colorless liquid | Typical for methacrylate monomers of this molecular weight. |
| Boiling Point | 155 - 165 °C (at 760 mmHg) | Estimated based on comparison with isobutyl methacrylate (b.p. 155 °C) and considering the increased rigidity and compactness of the cyclic structure, which may slightly elevate the boiling point relative to its acyclic isomers. It is expected to be significantly lower than its 1-methylcyclopentyl analogue (predicted b.p. 205.2 °C) due to lower molecular weight.[1] |
| Density | 0.94 ± 0.02 g/cm³ at 20 °C | The strained cyclopropyl ring may lead to slightly more efficient packing than acyclic analogues. This value is estimated to be slightly higher than isobutyl methacrylate (~0.89 g/cm³) but lower than the larger 1-methylcyclopentyl analogue (~0.96 g/cm³).[1] |
| Refractive Index (n²⁰/D) | 1.435 ± 0.005 | Estimated based on values for similar alkyl methacrylates. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., acetone, THF, toluene). | The ester functionality provides some polarity, but the C8 hydrocarbon structure dominates, making it hydrophobic. This behavior is consistent with other methacrylate monomers.[1] |
Spectroscopic Profile (Theoretical)
Spectroscopic analysis is essential for confirming the identity and purity of the monomer. The following is a predicted profile based on fundamental principles of NMR, IR, and MS.
¹H NMR Spectroscopy
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Vinyl Protons: Two distinct signals are expected for the geminal protons on the double bond. The proton cis to the carbonyl group will appear at ~5.5-5.7 ppm, and the proton trans will appear at ~6.0-6.2 ppm. Both will be narrow multiplets or singlets.
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Methacrylate Methyl Protons: A singlet integrating to 3H will appear at ~1.9-2.0 ppm, coupled to the vinyl protons.
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1-Methyl Protons: A sharp singlet integrating to 3H is expected at ~1.3-1.5 ppm. This signal is shifted downfield due to the deshielding effect of the adjacent ester oxygen.
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Cyclopropyl Protons: The four protons on the cyclopropane ring are diastereotopic and will present as a complex multiplet pattern in the upfield region, expected between ~0.4-0.9 ppm. This characteristic high-field resonance is a definitive feature of the cyclopropyl group.
¹³C NMR Spectroscopy
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Carbonyl Carbon (C=O): ~166-168 ppm
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Quaternary Ester Carbon (O-C(CH₃)(CH₂)₂): ~75-78 ppm
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Vinyl Carbons: ~136-138 ppm (quaternary) and ~125-127 ppm (=CH₂)
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Quaternary Cyclopropyl Carbon (C-CH₃): ~20-25 ppm
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Cyclopropyl Methylene Carbons (-CH₂-): ~15-20 ppm (two signals possible)
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Methacrylate Methyl Carbon (-C(C=O)=CH₂): ~18-20 ppm
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1-Methyl Carbon (-C(CH₂)₂-CH₃): ~22-25 ppm
Infrared (IR) Spectroscopy
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C=O Stretch (Ester): A strong, sharp absorption band at ~1715-1725 cm⁻¹.
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C=C Stretch (Alkene): A medium intensity band at ~1635-1640 cm⁻¹.
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C-H Stretch (sp²): A signal just above 3000 cm⁻¹ (~3010-3080 cm⁻¹).
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C-H Stretch (sp³): Multiple signals just below 3000 cm⁻¹ (~2850-2980 cm⁻¹).
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C-O Stretch (Ester): Strong bands in the 1150-1300 cm⁻¹ region.
Mass Spectrometry (EI)
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Molecular Ion (M⁺): A peak at m/z = 140, corresponding to the molecular weight.
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Major Fragments: Expect fragmentation patterns characteristic of methacrylates, including a prominent peak at m/z = 69 (methacryloyl cation, [CH₂=C(CH₃)CO]⁺). Loss of the 1-methylcyclopropyl radical would also be a likely fragmentation pathway.
Synthesis and Reactivity
Recommended Synthesis Protocol
1-Methylcyclopropyl methacrylate can be reliably synthesized via the esterification of methacryloyl chloride with 1-methylcyclopropanol. The use of a tertiary amine base is crucial to neutralize the HCl byproduct and drive the reaction to completion.
Figure 2: Recommended Synthesis Workflow
Step-by-Step Methodology (Adapted from analogous procedures[1]):
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Preparation: To a flame-dried, four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer under an inert atmosphere (N₂ or Ar), add 1-methylcyclopropanol (1.0 eq), anhydrous dichloromethane (DCM, ~5 mL/g of alcohol), and triethylamine (2.5 eq).
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Reaction: Cool the stirred solution to 0-5 °C using an ice bath. Add methacryloyl chloride (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
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Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC until the starting alcohol is consumed.
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Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic phase sequentially with 5% aq. HCl, 5% aq. NaOH, and finally with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product should be purified by vacuum distillation to yield the final, high-purity monomer.
Reactivity and Polymerization
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Polymerization: Like all methacrylates, 1-methylcyclopropyl methacrylate readily undergoes free-radical polymerization. This can be initiated by thermal initiators (e.g., AIBN) or photoinitiators. The reaction is exothermic and can become auto-accelerating (the Trommsdorff effect), particularly in bulk.
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Stability and Storage: The monomer is susceptible to spontaneous polymerization, especially when exposed to heat, light, or contaminants. For storage, it must be stabilized with an inhibitor, typically from the hydroquinone family (e.g., MEHQ). The presence of dissolved oxygen is required for the inhibitor to function effectively; therefore, the monomer should be stored under an air headspace, not an inert gas. Cool, dark conditions are recommended.
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Influence of the Cyclopropyl Group: The bulky 1-methylcyclopropyl group exerts significant steric hindrance at the ester position. This is expected to increase the glass transition temperature (Tg) of its homopolymer (poly(1-methylcyclopropyl methacrylate)) compared to polymers from less bulky acyclic methacrylates. This steric bulk may also influence polymerization kinetics.
Safety and Handling
No specific toxicology data is available for 1-methylcyclopropyl methacrylate. Therefore, handling precautions should be based on the general hazards associated with methacrylate monomers.
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General Hazards: Methacrylate monomers are typically flammable liquids and their vapors can form explosive mixtures with air. They are known skin and eye irritants and may cause respiratory irritation. Some individuals may develop skin sensitization (allergic contact dermatitis) upon repeated exposure.
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Recommended Precautions:
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Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., butyl rubber or nitrile), safety goggles or a face shield, and a lab coat.
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Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. Use grounded equipment when transferring large quantities to prevent static discharge.
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Storage: Store in a tightly sealed container in a cool, dark, and well-ventilated area, ensuring the presence of an air headspace for inhibitor activity.
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References
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Synthesis and characterization of a new methacrylic glycomonomer. ResearchGate. Available at: [Link] (Accessed: April 3, 2026).
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National Center for Biotechnology Information. PubChem Compound Summary for CID 15539207, 1-Methylcyclopentyl methacrylate. Available at: [Link] (Accessed: April 3, 2026).
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Baird, M. S., et al. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. National Center for Biotechnology Information. Available at: [Link] (Accessed: April 3, 2026).
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National Institute of Standards and Technology. 1-Methylcyclopropyl. NIST Chemistry WebBook. Available at: [Link] (Accessed: April 3, 2026).
- Lee, B. W., et al. Method of preparing 1-methylcyclopropene and applying the same to plants. Google Patents.
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Ataman Kimya. 2-METHYLPROPYL 2-METHYL-2-PROPENOATE. Available at: [Link] (Accessed: April 3, 2026).
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Wikipedia. Methyl methacrylate. Available at: [Link] (Accessed: April 3, 2026).
- 1-methylcyclopropene preparation and preparation method thereof. Google Patents.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 332113, Methyl 2-cyclopent-2-en-1-ylprop-2-enoate. Available at: [Link] (Accessed: April 3, 2026).
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National Institute of Standards and Technology. Octanal, 7-hydroxy-3,7-dimethyl-. NIST Chemistry WebBook. Available at: [Link] (Accessed: April 3, 2026).
